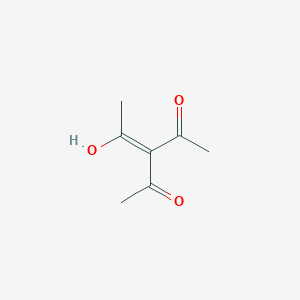
3-(1-Hydroxyethylidene)pentane-2,4-dione
Overview
Description
3-(1-Hydroxyethylidene)pentane-2,4-dione is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Hydroxyethylidene)pentane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Hydroxyethylidene)pentane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Thermal Properties
Structural and Thermal Analysis of Cyano-substituted Azoderivatives
3-(2-Cyanophenylhydrazo)pentane-2,4-dione and its derivatives have been extensively studied for their structural and thermal properties. These compounds exhibit high thermal stability and demonstrate interesting tautomeric forms, which are affected by solvent polarity. The enol-azo and hydrazo tautomeric forms show a balance that is influenced by the solvent environment, providing insights into their structural dynamics and stability under various conditions (Mahmudov et al., 2011).
Catalytic Applications
Catalytic Activity in Oxidation Reactions
The compound 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione and its copper(II) complex have demonstrated catalytic activity in oxidation reactions. This includes the peroxidative oxidation of cyclohexane and the aerobic TEMPO-mediated selective oxidation of benzylic alcohols. This reveals the potential of azoderivatives of β-diketones in catalytic applications, offering a pathway for efficient and selective oxidation processes (Mahmudov et al., 2010).
Tautomeric and Spectroscopic Investigations
Intriguing Tautomeric Shifts and Polydentate Ligand Behavior
A notable para to meta shift of a nitro group in a phenylhydrazo-β-diketone, specifically in 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, has been observed. This compound also acts as a polydentate ligand for the synthesis of polymeric potassium and monomeric nickel(II) compounds, which are part of metal-organic or supramolecular 3D networks. This demonstrates the structural versatility and potential application of these compounds in the synthesis of complex structures (Kopylovich et al., 2011).
Vibrational Studies and Hydrogen Bond Analysis
The molecular structure, vibrational frequencies, and hydrogen bond strengths of derivatives like 3-(ortho-methoxyphenylthio)pentane-2,4-dione have been thoroughly investigated. Quantum theory and Natural Bond Orbital analysis have provided insights into the hydrogen bond strength and charge transfer energy, revealing the intricate balance of forces within these molecules (Zahedi-Tabrizi et al., 2015).
Chemical Reactions and Mechanisms
Reactions of 3-Imino Derivatives with Organophosphorus Reagents
3-(Hydroxyimino)pentane-2,4-dione and its reactions with various organophosphorus reagents have been explored. The study presents an array of reaction products, including olefinic and cyclic products, providing a rich ground for understanding the reactivity and potential applications of these compounds in organic synthesis (Boulos et al., 2012).
properties
IUPAC Name |
3-(1-hydroxyethylidene)pentane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKUHUPRYVVSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337225 | |
| Record name | 2,4-Pentanedione, 3-(1-hydroxyethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydroxyethylidene)pentane-2,4-dione | |
CAS RN |
1704-16-1 | |
| Record name | 2,4-Pentanedione, 3-(1-hydroxyethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7856677.png)

![(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime](/img/structure/B7856693.png)
![3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B7856697.png)
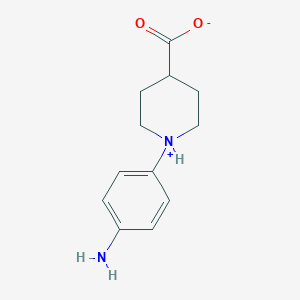
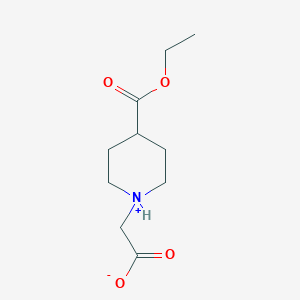

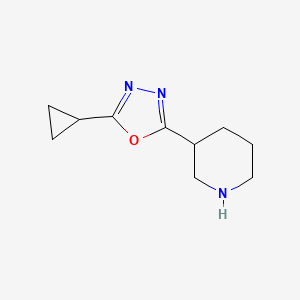
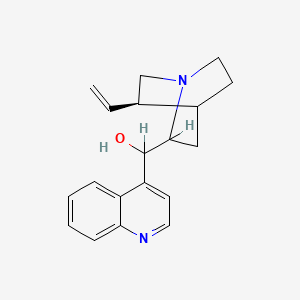
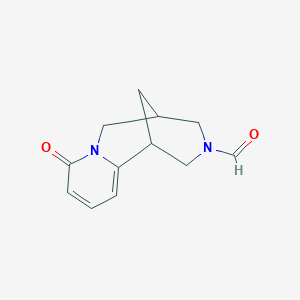
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl](/img/structure/B7856724.png)


